molecular formula C12H14ClN3O2 B15189821 Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride CAS No. 127170-96-1

Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride

Cat. No.: B15189821
CAS No.: 127170-96-1
M. Wt: 267.71 g/mol
InChI Key: ZEDSXXUSYLMXFR-UHFFFAOYSA-N
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Description

Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride is a compound that features a benzamide core with an imidazole ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions .

Biology

In biology, Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride can be used in studies involving enzyme inhibition and protein interactions. The imidazole ring can mimic histidine residues in proteins, making it useful in biochemical assays .

Medicine

Imidazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar uses .

Industry

In industry, this compound can be used in the synthesis of dyes, catalysts, and other functional materials. Its chemical versatility makes it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action for Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . This interaction can disrupt essential biochemical pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Similar in structure but lacks the methoxy group.

    Imidazole: The core structure without the benzamide and methoxy groups.

    Histidine: An amino acid with an imidazole side chain.

Uniqueness

Benzamide, 3-(1H-imidazol-4-ylmethyl)-2-methoxy-, monohydrochloride is unique due to its combination of a benzamide core, an imidazole ring, and a methoxy group. This combination imparts specific chemical properties that can be exploited in various applications .

Properties

CAS No.

127170-96-1

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

3-(1H-imidazol-5-ylmethyl)-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C12H13N3O2.ClH/c1-17-11-8(5-9-6-14-7-15-9)3-2-4-10(11)12(13)16;/h2-4,6-7H,5H2,1H3,(H2,13,16)(H,14,15);1H

InChI Key

ZEDSXXUSYLMXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C(=O)N)CC2=CN=CN2.Cl

Origin of Product

United States

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